[[2,2'-[(1S,2S)-1,2-Cyclohexanediylbis[(nitrilo-|EN)methylidyne]]bis[4-bis(1,1-dimethylethyl)-6-methyl-phenolato-|EO]](2-)](4-methylbenzenesulfonato-|EO)cobalt
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Overview
Description
The compound [2,2’-[(1S,2S)-1,2-Cyclohexanediylbis[(nitrilo-|EN)methylidyne]]bis[4-bis(1,1-dimethylethyl)-6-methyl-phenolato-|EO]](4-methylbenzenesulfonato-|EO)cobalt is a cobalt complex with a unique structure that includes a cyclohexane backbone and bulky tert-butyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2,2’-[(1S,2S)-1,2-Cyclohexanediylbis[(nitrilo-|EN)methylidyne]]bis[4-bis(1,1-dimethylethyl)-6-methyl-phenolato-|EO]](4-methylbenzenesulfonato-|EO)cobalt typically involves the following steps:
Ligand Synthesis: The ligands are synthesized by reacting 4-bis(1,1-dimethylethyl)-6-methyl-phenol with 1,2-diaminocyclohexane under controlled conditions.
Complex Formation: The synthesized ligands are then reacted with cobalt salts, such as cobalt(II) acetate, in the presence of a base to form the desired cobalt complex.
Purification: The resulting complex is purified using techniques such as recrystallization or chromatography to obtain the final product.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods with optimizations for cost, yield, and safety. This includes using larger reactors, continuous flow processes, and automated purification systems.
Chemical Reactions Analysis
Types of Reactions
The compound [2,2’-[(1S,2S)-1,2-Cyclohexanediylbis[(nitrilo-|EN)methylidyne]]bis[4-bis(1,1-dimethylethyl)-6-methyl-phenolato-|EO]](4-methylbenzenesulfonato-|EO)cobalt undergoes various chemical reactions, including:
Oxidation: The cobalt center can be oxidized to higher oxidation states using oxidizing agents such as hydrogen peroxide or molecular oxygen.
Reduction: The compound can be reduced back to lower oxidation states using reducing agents like sodium borohydride.
Substitution: Ligand substitution reactions can occur, where the ligands around the cobalt center are replaced by other ligands under specific conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, molecular oxygen, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various ligands such as phosphines, amines, and halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state cobalt complexes, while reduction may yield lower oxidation state complexes.
Scientific Research Applications
The compound [2,2’-[(1S,2S)-1,2-Cyclohexanediylbis[(nitrilo-|EN)methylidyne]]bis[4-bis(1,1-dimethylethyl)-6-methyl-phenolato-|EO]](4-methylbenzenesulfonato-|EO)cobalt has several scientific research applications:
Catalysis: It is used as a catalyst in various organic reactions, including oxidation, reduction, and cross-coupling reactions.
Materials Science: The compound is studied for its potential use in the development of new materials with unique properties.
Biological Studies: Research is conducted to explore its potential biological activities and interactions with biomolecules.
Medicinal Chemistry: The compound is investigated for its potential therapeutic applications, including as an anticancer agent.
Mechanism of Action
The mechanism by which [2,2’-[(1S,2S)-1,2-Cyclohexanediylbis[(nitrilo-|EN)methylidyne]]bis[4-bis(1,1-dimethylethyl)-6-methyl-phenolato-|EO]](4-methylbenzenesulfonato-|EO)cobalt exerts its effects involves the coordination of the cobalt center with various substrates. The molecular targets and pathways involved include:
Coordination Chemistry: The cobalt center coordinates with substrates, facilitating various chemical transformations.
Electron Transfer: The compound can participate in electron transfer processes, which are crucial for its catalytic activity.
Ligand Interactions: The bulky ligands around the cobalt center influence the reactivity and selectivity of the compound in different reactions.
Comparison with Similar Compounds
Similar Compounds
- [4,4′-Bis(1,1-dimethylethyl)-2,2′-bipyridine] nickel (II) dichloride
- Manganese(3+) chloride 2,2’-{1,2-ethanediylbis[nitrilo(E)methylylidene]}bis(6-methoxyphenolate)
Uniqueness
The uniqueness of [2,2’-[(1S,2S)-1,2-Cyclohexanediylbis[(nitrilo-|EN)methylidyne]]bis[4-bis(1,1-dimethylethyl)-6-methyl-phenolato-|EO]](4-methylbenzenesulfonato-|EO)cobalt lies in its specific ligand structure, which provides steric hindrance and electronic effects that influence its reactivity and selectivity in various chemical reactions. This makes it distinct from other similar compounds with different ligand environments.
Properties
Molecular Formula |
C37H47CoN2O5S |
---|---|
Molecular Weight |
690.8 g/mol |
IUPAC Name |
4-tert-butyl-2-[[(1S,2S)-2-[(5-tert-butyl-3-methyl-2-oxidophenyl)methylideneamino]cyclohexyl]iminomethyl]-6-methylphenolate;cobalt(3+);4-methylbenzenesulfonate |
InChI |
InChI=1S/C30H42N2O2.C7H8O3S.Co/c1-19-13-23(29(3,4)5)15-21(27(19)33)17-31-25-11-9-10-12-26(25)32-18-22-16-24(30(6,7)8)14-20(2)28(22)34;1-6-2-4-7(5-3-6)11(8,9)10;/h13-18,25-26,33-34H,9-12H2,1-8H3;2-5H,1H3,(H,8,9,10);/q;;+3/p-3/t25-,26-;;/m0../s1 |
InChI Key |
HMMCMCHGZYHJRE-HWTGJJCHSA-K |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)[O-].CC1=CC(=CC(=C1[O-])C=N[C@H]2CCCC[C@@H]2N=CC3=C(C(=CC(=C3)C(C)(C)C)C)[O-])C(C)(C)C.[Co+3] |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)[O-].CC1=CC(=CC(=C1[O-])C=NC2CCCCC2N=CC3=C(C(=CC(=C3)C(C)(C)C)C)[O-])C(C)(C)C.[Co+3] |
Origin of Product |
United States |
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